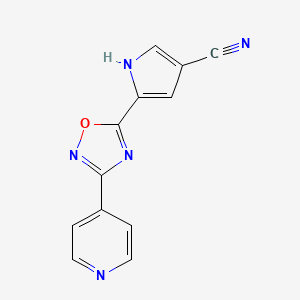![molecular formula C14H14F2N2O B7356543 2-[4-(difluoromethyl)phenyl]-4-propyl-1H-pyrimidin-6-one](/img/structure/B7356543.png)
2-[4-(difluoromethyl)phenyl]-4-propyl-1H-pyrimidin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(difluoromethyl)phenyl]-4-propyl-1H-pyrimidin-6-one is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been extensively studied for its pharmacological properties and mechanism of action.
Wissenschaftliche Forschungsanwendungen
2-[4-(difluoromethyl)phenyl]-4-propyl-1H-pyrimidin-6-one has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its anti-inflammatory and analgesic properties. Additionally, this compound has been used as a tool in drug discovery research.
Wirkmechanismus
The mechanism of action of 2-[4-(difluoromethyl)phenyl]-4-propyl-1H-pyrimidin-6-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including protein kinases and histone deacetylases. This inhibition leads to the alteration of cellular signaling pathways, ultimately resulting in the modulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the formation of beta-amyloid plaques in Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[4-(difluoromethyl)phenyl]-4-propyl-1H-pyrimidin-6-one is its high potency and selectivity. This makes it an ideal tool for drug discovery research. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(difluoromethyl)phenyl]-4-propyl-1H-pyrimidin-6-one. One area of interest is the development of more efficient synthesis methods to increase yield and purity. Another area of interest is the exploration of its potential applications in the treatment of other diseases, such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 2-[4-(difluoromethyl)phenyl]-4-propyl-1H-pyrimidin-6-one involves the reaction of 4-(difluoromethyl)benzaldehyde and ethyl acetoacetate in the presence of a base. The resulting product is then subjected to cyclization to form the pyrimidine ring. This method has been optimized for high yield and purity.
Eigenschaften
IUPAC Name |
2-[4-(difluoromethyl)phenyl]-4-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O/c1-2-3-11-8-12(19)18-14(17-11)10-6-4-9(5-7-10)13(15)16/h4-8,13H,2-3H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHCHSCWRPSGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)C2=CC=C(C=C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyclopropyl-2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B7356465.png)
![2-[[(2-methoxypyridin-3-yl)methyl-propan-2-ylamino]methyl]-3H-quinazolin-4-one](/img/structure/B7356469.png)




![(E)-4-chloro-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-hydroxy-4-phenylbut-2-enenitrile](/img/structure/B7356508.png)
![(E)-4-chloro-3-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enenitrile](/img/structure/B7356517.png)



![S-[(E)-N-acetyl-N'-[(E)-pyridin-2-ylmethylideneamino]carbamimidoyl] ethanethioate](/img/structure/B7356538.png)
![3-[[2-[(1,1-Dioxo-1,2-benzothiazol-3-ylidene)amino]acetyl]amino]propanoic acid](/img/structure/B7356540.png)
![4-(2-methylphenyl)-1-[1-(4-oxo-3H-quinazolin-2-yl)ethylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7356547.png)